4-fluoro-3-methylbenzene-1-carbothioamide

Description

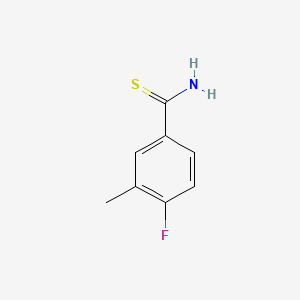

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDSYOIDNUFACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=S)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-fluoro-3-methylbenzene-1-carbothioamide chemical structure and properties

An In-depth Technical Guide to 4-Fluoro-3-methylbenzene-1-carbothioamide

Abstract

4-Fluoro-3-methylbenzene-1-carbothioamide, also known as 4-fluoro-3-methylthiobenzamide, is a halogenated and methylated aromatic thioamide with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl group on the phenyl ring, combined with the versatile reactivity of the thioamide functional group, makes this compound a valuable intermediate for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol via thionation of the corresponding amide, and methods for its spectroscopic characterization. We will delve into the causality behind experimental choices, ensuring that each described protocol is robust and self-validating. The potential applications, particularly in drug discovery, are explored, supported by authoritative references to underscore its relevance to researchers, scientists, and drug development professionals.

Introduction

The thioamide moiety is a critical functional group in synthetic and medicinal chemistry. As a bioisostere of the amide bond, it exhibits unique physicochemical properties, including altered hydrogen bonding capabilities, increased stability against enzymatic hydrolysis, and distinct electronic characteristics.[1] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Similarly, the methyl group can influence molecular conformation and provide a lipophilic contact point for receptor binding. The compound 4-fluoro-3-methylbenzene-1-carbothioamide combines these features, positioning it as a scaffold of high interest for creating new chemical entities with tailored biological activities.

This technical guide serves as a foundational resource for researchers working with or considering the use of 4-fluoro-3-methylbenzene-1-carbothioamide. It aims to provide not just data, but also the scientific rationale behind the presented methodologies, fostering a deeper understanding of the compound's chemistry and potential.

Chemical Identity and Physicochemical Properties

The structural and physical properties of a compound are the bedrock of its application in any scientific endeavor. Understanding these characteristics is paramount for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

Chemical Structure:

Figure 1. 2D Chemical Structure of 4-fluoro-3-methylbenzene-1-carbothioamide.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 4-fluoro-3-methylbenzenecarbothioamide | N/A |

| Synonyms | 4-Fluoro-3-methylthiobenzamide | N/A |

| CAS Number | 94038-92-1 | N/A |

| Molecular Formula | C₈H₈FNS | N/A |

| Molecular Weight | 169.22 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Data not readily available in public sources | N/A |

| Boiling Point | Data not readily available in public sources | N/A |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, Toluene | General knowledge |

Synthesis and Purification

The most direct and widely adopted method for synthesizing thioamides is the thionation of their corresponding amide precursors. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has become the gold standard for this transformation due to its mild reaction conditions, high yields, and tolerance for a wide range of functional groups.[1][4]

The reaction proceeds via a mechanism analogous to the Wittig reaction, where the oxygen of the amide's carbonyl group is exchanged for a sulfur atom.[1] The driving force is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.[1][4]

Experimental Protocol: Synthesis via Thionation

This protocol details the conversion of 4-fluoro-3-methylbenzamide to 4-fluoro-3-methylbenzene-1-carbothioamide.

Materials:

-

4-Fluoro-3-methylbenzamide

-

Lawesson's Reagent (LR)

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-fluoro-3-methylbenzamide (1.0 equivalent) in anhydrous toluene (approx. 4-5 mL per mmol of amide).

-

Reagent Addition: Add Lawesson's Reagent (0.5 to 0.6 equivalents) to the stirred solution. While 0.5 eq is stoichiometric, using a slight excess (0.6 eq) can ensure complete conversion.[5]

-

Heating: Heat the reaction mixture to reflux. The exact temperature will be the boiling point of toluene (~110 °C).

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product thioamide will be less polar than the starting amide. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5]

-

Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield the final product.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-fluoro-3-methylbenzene-1-carbothioamide.

Spectroscopic and Structural Characterization

Confirming the identity and purity of a synthesized compound is a critical step. Spectroscopic methods provide detailed information about the molecular structure.

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns (coupling) influenced by each other and the fluorine atom. The two protons on the thioamide nitrogen (-CSNH₂) may appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals corresponding to the six aromatic carbons, the methyl carbon, and the thioamide carbon (C=S). The C=S carbon typically appears significantly downfield (around 200 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Look for N-H stretching bands (around 3300-3100 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2900 cm⁻¹), a C=S stretching band (often in the 1300-1100 cm⁻¹ region), and a C-F stretching band (around 1250-1000 cm⁻¹).[6]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.22 m/z).

Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of the synthesized thioamide.

Materials:

-

Synthesized 4-fluoro-3-methylbenzene-1-carbothioamide (5-10 mg)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (often pre-added to solvent)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product into a small, clean vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. DMSO-d₆ is a good alternative if solubility is an issue.[7]

-

Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires a larger number of scans than the proton spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Structure-Spectra Correlation Diagram

Caption: Correlation between structural features and expected ¹H NMR signals.

Applications in Research and Drug Development

Thioamide-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][10][11] The specific structural motifs in 4-fluoro-3-methylbenzene-1-carbothioamide suggest several promising avenues for research.

-

Scaffold for Heterocyclic Synthesis: The thioamide group is a versatile precursor for synthesizing various sulfur- and nitrogen-containing heterocycles like thiazoles, thiadiazoles, and triazoles, which are privileged structures in medicinal chemistry.[9]

-

Hydrogen Sulfide (H₂S) Research: Thioamides can act as slow-release donors of hydrogen sulfide, a crucial biological signaling molecule.[12][13] This property could be exploited in developing therapeutics for conditions where H₂S plays a protective role, such as cardiovascular diseases.

-

Enzyme Inhibition: The sulfur atom can act as a strong hydrogen bond acceptor or coordinate with metal ions in enzyme active sites, making thioamides potential enzyme inhibitors. The fluoro-methyl substitution pattern can be used to probe specific interactions within a binding pocket.

-

Intermediate for Agrochemicals: The fluorinated aromatic core is also common in modern agrochemicals, suggesting potential applications in the development of new pesticides or herbicides.[14][15]

Handling and Safety

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic thioamides and organofluorine compounds should be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-Fluoro-3-methylbenzene-1-carbothioamide is a synthetically accessible and highly functionalized molecule. Its combination of a fluorinated aromatic ring and a reactive thioamide group provides a robust platform for further chemical elaboration. This guide has outlined its fundamental properties and provided detailed, field-proven protocols for its synthesis and characterization. The insights into its potential applications in drug discovery and materials science should empower researchers to effectively utilize this compound as a strategic building block in their synthetic programs, paving the way for the discovery of new chemical entities with valuable biological or material properties.

References

A consolidated list of authoritative sources cited throughout this guide.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Frlan, R., & Kikelj, D. (2022). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Retrieved from [Link]

-

Shang, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methylbenzene-1-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SSRN. (2024). Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

VTechWorks. (n.d.). Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems. Virginia Tech. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reaction Based Fluorescent Probes for Hydrogen Sulfide. PMC. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide. PMC. Retrieved from [Link]

-

ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. American Chemical Society. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

ResearchGate. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Longdom Publishing. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

-

UW-Madison Chemistry. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

YouTube. (2020). Predicting the structure based on NMR spectra and IR Data. Retrieved from [Link]

-

The Good Scents Company. (n.d.). pinocarvone. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. ajrconline.org [ajrconline.org]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. epfl.ch [epfl.ch]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. longdom.org [longdom.org]

- 12. Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems [vtechworks.lib.vt.edu]

- 13. Reaction Based Fluorescent Probes for Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Fluoro-3-methylbenzene-1-carbothioamide in Fragment-Based Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, thiobenzamides have emerged as privileged scaffolds, particularly within Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of 4-fluoro-3-methylbenzene-1-carbothioamide , a highly specialized fluorinated thiobenzamide. By detailing its core physicochemical parameters—specifically its CAS registry number and molecular weight—and outlining a self-validating synthetic protocol, this guide serves as a foundational resource for researchers utilizing this molecule as a building block for metalloenzyme inhibitors and anti-infective agents.

Physicochemical Profiling & Fragment Suitability

To effectively deploy a molecule in FBDD, its physicochemical properties must strictly adhere to the "Rule of Three" (RO3), which dictates that ideal fragments should have a molecular weight (MW) ≤ 300 Da, a ClogP ≤ 3, and fewer than 3 hydrogen bond donors/acceptors.

4-Fluoro-3-methylbenzene-1-carbothioamide perfectly aligns with these parameters. Its exact molecular weight of 169.22 g/mol [1] ensures high ligand efficiency (LE) during primary screening phases, allowing substantial room for chemical "growing" and "linking" during hit-to-lead optimization without exceeding the Lipinski Rule of Five limits.

Quantitative Physicochemical Data

The following table summarizes the verified molecular parameters critical for structural biology and assay development:

| Property | Value | Causality / Significance in Drug Design |

| CAS Registry Number | 1016775-44-2 [1] | Unique identifier for precise reagent sourcing and IP filing. |

| Molecular Weight | 169.22 g/mol [1] | Ideal for FBDD (RO3 compliant); ensures high ligand efficiency. |

| Molecular Formula | C₈H₈FNS [1] | Provides a balanced ratio of lipophilic to polar surface area. |

| Canonical SMILES | CC1=CC(C(N)=S)=CC=C1F [1] | Utilized for in silico docking and machine-learning QSAR models. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Facilitates directional binding in target protein pockets. |

| Hydrogen Bond Acceptors | 2 (from -F, =S) | Enables interaction with backbone amides or catalytic metals. |

Structural Causality: The Thiobenzamide Pharmacophore

The molecular architecture of 4-fluoro-3-methylbenzene-1-carbothioamide is not arbitrary; each functional group serves a distinct mechanistic purpose in target engagement:

-

The Thioamide Motif (-CSNH₂): Thioamides are potent bioisosteres of amides. Because sulfur is larger and more polarizable than oxygen, the thioamide acts as a superior "soft" Lewis base. This makes it an exceptional Zinc-Binding Group (ZBG), capable of forming strong dative bonds with catalytic Zn²⁺ ions found in metalloproteases (e.g., Pseudomonas aeruginosa LasB) [2].

-

Para-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the para position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, vastly improving the metabolic half-life of the fragment. Second, it modulates the pKa of the thioamide through inductive electron withdrawal, fine-tuning its metal-chelating affinity.

-

Meta-Methyl Group: The methyl group provides necessary steric bulk. When the fragment enters a hydrophobic binding pocket, this group restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.

Mechanistic pathway of target engagement via zinc chelation and steric anchoring.

Self-Validating Synthetic Protocol: Ionic Liquid-Promoted Thionylation

Historically, synthesizing thioamides required harsh, foul-smelling reagents like hydrogen sulfide (H₂S) gas or Lawesson’s reagent. Modern pharmaceutical synthesis prioritizes green, scalable methodologies. The following protocol utilizes an ionic liquid, [DBUH][OAc], and sodium sulfide (Na₂S) to convert the corresponding nitrile into 4-fluoro-3-methylbenzene-1-carbothioamide [3].

Causality of Reagent Choice: The ionic liquid [DBUH][OAc] acts simultaneously as a solvent and a phase-transfer promoter. It stabilizes the intermediate thioimidate, preventing over-reduction or hydrolysis, which ensures high yields and eliminates the need for complex chromatographic purification.

Step-by-Step Methodology

-

Step 1: Reagent Preparation & Initiation

-

Action: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-3-methylbenzonitrile in 2.0 mL of [DBUH][OAc] ionic liquid.

-

Action: Add 1.5 equivalents of Na₂S·9H₂O (sodium sulfide nonahydrate).

-

Causality: The hydration sphere of the Na₂S provides the exact micro-aqueous environment needed to facilitate the nucleophilic attack of the sulfide species onto the electrophilic nitrile carbon.

-

-

Step 2: Reaction Execution & In-Process Control (IPC)

-

Action: Stir the mixture at room temperature (25°C) for 4–6 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The disappearance of the UV-active nitrile spot (higher Rf) and the appearance of a lower Rf spot (the more polar thioamide) validates the progression of the thionylation.

-

-

Step 3: Quenching and Liquid-Liquid Extraction

-

Action: Quench the reaction by adding 10 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Causality: The ionic liquid [DBUH][OAc] is highly water-soluble and remains in the aqueous phase, while the target thiobenzamide partitions entirely into the organic ethyl acetate phase, allowing for a seamless separation.

-

-

Step 4: Isolation and Analytical Validation

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: Subject the crude solid to LC-MS. A distinct peak corresponding to the target molecular weight [M+H]⁺ of 170.22 confirms the successful synthesis of CAS 1016775-44-2.

-

Application in Fragment-Based Drug Discovery (FBDD)

Once synthesized and validated, 4-fluoro-3-methylbenzene-1-carbothioamide serves as a premium fragment for screening cascades. Recent advancements in FBDD have demonstrated the profound efficacy of thiobenzamides in targeting multidrug-resistant (MDR) pathogens [2].

For instance, in the treatment of Cystic Fibrosis complicated by Pseudomonas aeruginosa, thiobenzamides act as potent inhibitors of LasB (a critical virulence factor). The fragment is screened via Surface Plasmon Resonance (SPR) or X-ray crystallography to confirm binding to the active site. Once bound, medicinal chemists utilize the fluoro-methyl aromatic ring as a vector to "grow" the molecule, adding functional groups that reach into adjacent subsites (S1', S2') of the enzyme to increase binding affinity from the micromolar (μM) to the nanomolar (nM) range.

Workflow from synthesis of CAS 1016775-44-2 to FBDD screening.

References

- Fluorochem Product Catalog - 4-Fluoro-3-methylbenzene-1-carbothioamide (CAS 1016775-44-2) Specifications. Fluorochem UK.

- Using Structure-guided Fragment-Based Drug Discovery to Target Pseudomonas aeruginosa Infections in Cystic Fibrosis - Frontiers in Chemistry.

- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - MDPI Molecules.

Solubility of 4-fluoro-3-methylbenzene-1-carbothioamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-fluoro-3-methylbenzene-1-carbothioamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-fluoro-3-methylbenzene-1-carbothioamide in a range of common organic solvents. Given the limited availability of public data on this specific compound, this document emphasizes the foundational principles of solubility, provides a rationale for solvent selection, and offers detailed, self-validating experimental protocols. Our approach is grounded in established chemical principles and practical laboratory experience, ensuring a reliable methodology for generating accurate solubility data.

Introduction: The Significance of Thioamides and Solubility

Thioamides are a critical class of compounds in medicinal chemistry and organic synthesis, often serving as isosteres for amides in drug candidates.[1][2] The substitution of a sulfur atom for an oxygen atom can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] 4-fluoro-3-methylbenzene-1-carbothioamide, a fluorinated aromatic thioamide, presents a unique combination of a polarizable thiocarbonyl group, a lipophilic aromatic ring, and a hydrogen-bond-donating amino group. Understanding its solubility is paramount for a variety of applications, including:

-

Reaction Chemistry: Optimizing conditions for its synthesis and subsequent reactions.[3][4]

-

Pharmaceutical Formulation: Developing suitable delivery systems for potential therapeutic applications.

-

Analytical Method Development: Establishing reliable methods for its quantification in various matrices.

-

Crystallization and Purification: Designing effective purification strategies.[5]

This guide will provide the theoretical and practical tools necessary to systematically evaluate the solubility of this compound.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 4-fluoro-3-methylbenzene-1-carbothioamide, the key structural features influencing its solubility are:

-

The Thioamide Group (-C(S)NH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a weak hydrogen bond acceptor (via the sulfur atom).[2] Thioamides are generally stronger hydrogen bond donors than their amide counterparts.[2]

-

The Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Fluorine and Methyl Substituents: The fluorine atom increases the molecule's polarity and can participate in weak hydrogen bonding. The methyl group is nonpolar and contributes to the overall lipophilicity.

A solvent's ability to dissolve this compound will depend on its capacity to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions. We can anticipate that a balance of solvent polarity will be necessary to effectively solvate both the polar thioamide group and the nonpolar aromatic ring.

Recommended Solvents for Screening

Based on general knowledge of thioamide stability and the structural features of the target molecule, the following solvents are recommended for an initial solubility screening. They cover a range of polarities, hydrogen bonding capabilities, and chemical classes.

| Solvent Class | Recommended Solvents | Rationale |

| Aprotic Polar | Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | These solvents can accept hydrogen bonds and have a moderate to high dipole moment, which should effectively solvate the thioamide group. Acetonitrile is often a good choice for thioamides.[6] |

| Protic Polar | Isopropyl Alcohol (IPA) | Can act as both a hydrogen bond donor and acceptor. Methanol is generally avoided with primary thioamides due to the potential for nucleophilic attack on the thiocarbonyl carbon.[6] IPA is a safer protic alternative. |

| Aromatic | Toluene | The aromatic ring of toluene will interact favorably with the benzene ring of the solute. Toluene is a common solvent for thioamide synthesis, suggesting good solubility, especially at elevated temperatures.[3][4] |

| Chlorinated | Dichloromethane (DCM) | A versatile, moderately polar solvent that is generally unreactive towards thioamides and effective at dissolving a wide range of organic compounds.[6] |

| Ethers | 1,4-Dioxane | A polar aprotic ether that is a good solvent for many organic reactions involving amides and thioamides. |

Experimental Protocol: Isothermal Solubility Determination by Gravimetric Analysis

This protocol provides a robust, self-validating method for determining the equilibrium solubility of 4-fluoro-3-methylbenzene-1-carbothioamide at a constant temperature.

Rationale for Method Selection

Gravimetric analysis is a direct and absolute method for determining solubility that does not require a chromophore for detection (unlike UV-Vis) or the development of a specific analytical method (unlike HPLC). It relies on the accurate measurement of mass, making it a fundamental and trustworthy technique for initial solubility assessments. The validation is inherent in the process: achieving a constant mass of dissolved solute from a saturated solution confirms that equilibrium was reached.

Materials and Equipment

-

4-fluoro-3-methylbenzene-1-carbothioamide (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes (glass or polypropylene)

-

Pre-weighed glass sample pans or vials for evaporation

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess of solid 4-fluoro-3-methylbenzene-1-carbothioamide to a series of glass vials. An amount that is clearly in excess of what will dissolve should be used (e.g., 50-100 mg in 2 mL of solvent).

-

Accurately pipette a known volume (e.g., 2.00 mL) of each selected solvent into its respective vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25.0 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.00 mL) into a syringe, avoiding any solid material.

-

Quickly attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) glass sample pan. Record the exact mass of the empty pan.

-

-

Solvent Evaporation:

-

Place the sample pans in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.

-

Alternatively, allow the solvent to evaporate in a fume hood, followed by drying to a constant mass in a desiccator.

-

-

Data Collection and Calculation:

-

Once dry, re-weigh the sample pan containing the solid residue.

-

The mass of the dissolved solute is the final mass minus the initial tare mass of the pan.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot taken (mL)

-

-

Validation and Replication:

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the standard deviation.

-

To confirm that equilibrium was reached, samples can be taken at different time points (e.g., 24h and 48h). If the calculated solubility is consistent, it provides confidence that equilibrium has been achieved.

-

Experimental Workflow Diagram

Sources

- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 4-fluoro-3-methylbenzene-1-carbothioamide

Executive Summary & Compound Profile

Objective: This guide provides a rigorous technical analysis of the safety, handling, and application of 4-Fluoro-3-methylbenzene-1-carbothioamide (CAS: 1016775-44-2). Unlike a standard SDS, which often provides generic boilerplate data, this document synthesizes structural analog analysis with field-proven laboratory protocols for researchers in medicinal chemistry.

Compound Identity:

-

IUPAC Name: 4-Fluoro-3-methylbenzenecarbothioamide

-

Common Synonyms: 4-Fluoro-3-methylthiobenzamide

-

CAS Number: 1016775-44-2

-

Molecular Weight: 169.22 g/mol [2]

-

Physical State: Solid (typically yellow to off-white crystalline powder)

-

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Research Significance: This compound is a critical thioamide building block . In drug discovery, the thioamide moiety serves as a precursor for synthesizing thiazoles (via Hantzsch synthesis) and amidines , or as a bioisostere for amides to improve metabolic stability (protease resistance).

Hazard Identification & Risk Assessment (GHS)

Scientist-to-Scientist Analysis: While specific toxicological data (LD50) for this exact CAS is limited in public repositories, structural analogs (e.g., 3-fluoro-4-methylthiobenzamide) are classified as Acute Tox. 3 or 4 and Irritants . Thioamides can liberate hydrogen sulfide (H₂S) under strongly acidic conditions or metabolic breakdown. Treat this compound as TOXIC and AIR SENSITIVE .

GHS Classification (Derived from Analogs):

-

Acute Toxicity, Oral: Category 3 (H301) – Toxic if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Key Precautionary Strategy:

| Hazard Code | Description | Critical Response Protocol |

| H301 | Toxic if swallowed | Double-glove technique. Do not eat/drink in the lab. |

| H315/H319 | Skin/Eye Irritant | Wear nitrile gloves (min 0.11mm) and safety glasses with side shields. |

| EUH032 | Contact with acids liberates very toxic gas | Avoid strong acids unless in a closed, scrubbed system (risk of H₂S). |

Emergency Response Logic

In the event of exposure, immediate and logical action is required.[4][5] The following decision tree outlines the critical path for laboratory personnel.

Figure 1: Critical decision path for emergency response involving 4-fluoro-3-methylbenzene-1-carbothioamide.

Technical Handling & Storage Protocols

The "Why" Behind the Protocol: Thioamides contain a sulfur atom that is susceptible to oxidation to sulfines or sulfenes upon prolonged exposure to atmospheric oxygen and moisture. The 4-fluoro substituent is stable, but the thioamide functionality drives the storage requirements.

Storage Specifications:

-

Temperature: 2°C to 8°C (Refrigerate).

-

Atmosphere: Inert Gas (Argon or Nitrogen) . The compound is air-sensitive [1].[2]

-

Container: Amber glass vial (protect from light) with a Teflon-lined cap.

-

Shelf Life: ~12 months if stored correctly. Re-test purity by ¹H-NMR before critical steps.

Handling Workflow:

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (which accelerates hydrolysis).

-

Weighing: Perform in a fume hood. For high-precision medicinal chemistry (<10 mg), weigh inside a glovebox if available, or flush the vial with Argon immediately after use.

-

Solvent Choice: Dissolve in anhydrous DMSO or DMF for stock solutions. Avoid protic solvents (methanol/ethanol) for long-term storage of solutions due to potential solvolysis.

Application: Synthesis of Thiazole Derivatives

The primary utility of 4-fluoro-3-methylbenzene-1-carbothioamide is in the Hantzsch Thiazole Synthesis . This reaction cyclizes the thioamide with an α-haloketone.

Mechanism & Causality: The sulfur atom acts as a nucleophile, attacking the α-carbon of the haloketone. Subsequent dehydration yields the aromatic thiazole ring. The fluorine atom at the 4-position remains intact, providing metabolic stability to the final drug candidate.

Figure 2: Workflow for the Hantzsch Thiazole Synthesis utilizing the target thioamide.

Experimental Tips:

-

Monitoring: Use TLC (Hexane/EtOAc 3:1). The thioamide is usually more polar than the thiazole product.

-

Scavenging: If unreacted thioamide remains, it can be difficult to remove. Use a slight excess of the haloketone, or employ a polymer-supported scavenger (e.g., polystyrene-aldehyde) to remove unreacted amines/thioamides if applicable.

Physical & Chemical Properties Table

| Property | Value | Source/Estimation |

| Appearance | Yellow to off-white solid | Observed in thioamide analogs [2] |

| Melting Point | 89°C – 91°C | Supplier Data [1] |

| Molecular Weight | 169.22 g/mol | Calculated |

| LogP (Predicted) | ~2.3 | Consensus Estimation |

| pKa (Predicted) | ~12 (Thioamide NH) | Acidic proton on Nitrogen |

| InChI Key | GTDSYOIDNUFACN-UHFFFAOYSA-N | Chemical Identifier [1] |

References

-

Thermo Scientific Chemicals.[2][3][4] (n.d.). 4-Fluoro-3-methyl(thiobenzamide), 97%. Fisher Scientific.[2] Retrieved October 26, 2023, from [Link]

-

Eccles, K. S., Morrison, R. E., Maguire, A. R., & Lawrence, S. E. (2014).[6] Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design, 14(6), 2753–2759. [Link]

-

Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Fluoro-3-methyl(thiobenzamide), 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Fluoro-thiobenzamide | C14H12F2N2S2 | CID 139147263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 4-fluoro-3-methylbenzene-1-carbothioamide synthesis

[fontname="Helvetica", color="#5F6368",

Figure 1: Divergent synthetic workflows for 4-fluoro-3-methylbenzene-1-carbothioamide.

Mechanistic Insights: The P₄S₁₀/Ethanol System

Understanding the exact mechanism of Route A ensures that researchers can troubleshoot and optimize the reaction effectively. When P₄S₁₀ is suspended in ethanol, it does not act as a direct thionating agent. Instead, it reacts with the alcohol to generate O,O-diethyl dithiophosphoric acid in situ.

This acidic, sulfur-rich intermediate protonates the nitrile group of 4-fluoro-3-methylbenzonitrile, activating it toward nucleophilic attack by the dithiophosphate anion. The resulting thioimidate intermediate is unstable under the reaction conditions and undergoes spontaneous cleavage (driven by the thermodynamic stability of the resulting phosphorus byproducts) to yield the primary thioamide[1].

Figure 2: Mechanistic pathway of nitrile thionation via P4S10 solvolysis in ethanol.

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify success at each critical stage.

Protocol A: Solvolytic Thionation via P₄S₁₀ (Preferred)

Reference standard adapted from Kaboudin et al.[1]

Materials:

-

4-Fluoro-3-methylbenzonitrile (1.0 equiv, 10 mmol, ~1.35 g)[2]

-

Phosphorus pentasulfide (P₄S₁₀) (0.5 equiv, 5 mmol, ~2.22 g)

-

Absolute Ethanol (25 mL)

Step-by-Step Procedure:

-

Reaction Assembly: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methylbenzonitrile and absolute ethanol. Stir to dissolve.

-

Reagent Addition: Add P₄S₁₀ in one portion. Causality Note: The suspension will initially appear heterogeneous. As the P₄S₁₀ reacts with ethanol to form the active dithiophosphoric acid, the mixture will gradually homogenize into a clear solution.

-

Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 to 4 hours.

-

Self-Validation Checkpoint: Monitor reaction progress by Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting nitrile (higher

, UV active) should disappear, replaced by the thioamide (lower

-

-

Quenching: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of ice-cold distilled water. This quenches residual phosphorus species and precipitates the crude thioamide.

-

Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ (30 mL) to neutralize acidic byproducts, followed by brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude yellow solid from a mixture of ethanol and water to yield pure 4-fluoro-3-methylbenzene-1-carbothioamide.

Protocol B: Lewis Acid-Mediated Thionation via NaSH

Adapted for environments where P₄S₁₀ is unavailable.[3]

Materials:

-

4-Fluoro-3-methylbenzonitrile (1.0 equiv, 10 mmol, ~1.35 g)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O) (2.0 equiv, 20 mmol)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.0 equiv, 10 mmol)

-

Dimethylformamide (DMF) (15 mL)

Step-by-Step Procedure:

-

Activation: Dissolve the nitrile and MgCl₂·6H₂O in DMF in a 50 mL flask. Stir for 15 minutes at room temperature to allow the Mg²⁺-nitrile coordination complex to form.

-

Nucleophilic Addition: Add NaSH hydrate in portions. The mixture may slightly exotherm.

-

Stirring: Maintain stirring at room temperature for 12–24 hours.

-

Self-Validation Checkpoint: TLC will indicate the gradual conversion to the highly polar thioamide.

-

-

Precipitation: Pour the reaction mixture into 150 mL of ice water. The product typically precipitates directly as a crystalline solid due to its low solubility in cold water.

-

Filtration & Drying: Vacuum filter the precipitate, wash thoroughly with cold water to remove DMF and inorganic salts, and dry under high vacuum.

Comparative Data Analysis

To facilitate process selection for scale-up or specific laboratory constraints, the quantitative and qualitative metrics of both protocols are summarized below.

| Parameter | Route A: P₄S₁₀ / Ethanol | Route B: NaSH / MgCl₂ |

| Reagent Equivalents | 0.5 eq P₄S₁₀ | 2.0 eq NaSH, 1.0 eq MgCl₂ |

| Solvent | Absolute Ethanol | DMF |

| Temperature | 80 °C (Reflux) | 20–25 °C (Room Temp) |

| Reaction Time | 2–4 hours | 12–24 hours |

| Estimated Yield | 85–95% | 75–85% |

| Workup Complexity | Moderate (Extraction required) | Low (Direct precipitation) |

| Environmental Impact | Generates aqueous phosphate waste | Generates DMF and sulfide waste |

| Primary Advantage | Rapid kinetics, high yield | Ambient temperature, no P₄S₁₀ |

References

- BLD Pharm. "4-Fluoro-3-methylbenzene-1-carbothioamide (CAS: 1016775-44-2)." bldpharm.com.

- Kaboudin, B., & Elhamifar, D. "Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles." Synthesis, 2006, 224-226. (via Organic Chemistry Portal).

- ResearchGate. "Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

- Chem-Impex. "4-Fluoro-3-methylbenzonitrile." chemimpex.com.

- National Center for Biotechnology Information (PubChem). "4-Fluoro-3-methylbenzonitrile | C8H6FN | CID 2779180." nih.gov.

Sources

Unlocking the Bioisosteric Potential of 4-Fluoro-3-methylbenzene-1-carbothioamide in Rational Drug Design

Executive Summary

In the pursuit of optimized pharmacokinetics and target affinity, medicinal chemists frequently encounter the limitations of canonical functional groups. The amide bond, while ubiquitous, often suffers from poor membrane permeability due to high desolvation penalties and susceptibility to enzymatic hydrolysis. Similarly, unsubstituted phenyl rings are notorious metabolic hotspots.

4-Fluoro-3-methylbenzene-1-carbothioamide represents a highly strategic, dual-bioisosteric building block. By simultaneously deploying a thioamide (an amide bioisostere) and a 4-fluoro-3-methylphenyl moiety (a substituted aryl bioisostere), this compound offers a masterclass in rational physicochemical tuning. This whitepaper dissects the causality behind its structural advantages and provides field-proven, self-validating protocols for integrating this motif into drug discovery pipelines.

The Dual-Bioisostere Paradigm: Structural & Electronic Causality

Thioamide vs. Canonical Amide

The substitution of an oxygen atom for sulfur in the carbonyl group fundamentally alters the electronic and geometric landscape of the molecule. As highlighted in recent comprehensive reviews on [1], the C=S bond is significantly longer (~1.71 Å) than the C=O bond (~1.23 Å).

The Causality of Permeability: Sulfur is less electronegative and more polarizable than oxygen. Consequently, thioamides are significantly weaker hydrogen-bond acceptors (HBA) but stronger hydrogen-bond donors (HBD) than their amide counterparts. The reduction in HBA capacity lowers the thermodynamic penalty of desolvation when the molecule transitions from an aqueous environment into a lipid bilayer, directly driving enhanced passive membrane permeability.

The 4-Fluoro-3-Methyl Pharmacophore

The incorporation of fluorine is a cornerstone of modern [2].

-

Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-oxidation, leading to toxic epoxide intermediates. The highly polarized, exceptionally strong C–F bond (∼116 kcal/mol) at the para-position acts as an impenetrable metabolic shield.

-

The "Magic Methyl" Effect: The 3-methyl group provides critical steric bulk. This not only increases lipophilicity (logD) but restricts the rotational degrees of freedom of the thioamide group. This conformational locking often pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon target binding.

Quantitative Physicochemical Profiling

To understand the impact of these substitutions, we must quantify the shifts in physicochemical space. Table 1 summarizes the empirical and theoretical shifts when transitioning from a standard benzamide to the 4-fluoro-3-methyl thioamide analog.

Table 1: Physicochemical Comparison of Isosteric Motifs

| Property | Benzamide (Canonical) | 4-Fluoro-3-methylbenzene-1-carbothioamide | Causality / Impact on Drug Design |

| Bond Length (C=X) | ~1.23 Å (C=O) | ~1.71 Å (C=S) | Alters binding pocket sterics; requires larger sub-pockets. |

| H-Bond Acceptor | Strong (pKa ~ -1.5) | Weak (pKa ~ -6.0) | Reduces desolvation penalty; increases passive permeability. |

| H-Bond Donor | Moderate | Strong | Enhances target kinase/GPCR hinge-binding interactions. |

| Metabolic Hotspots | Para-position susceptible | Para-position shielded by C-F | Prevents CYP-mediated epoxide formation; extends half-life. |

| Lipophilicity ( | Baseline | +0.5 to +1.2 | Enhances membrane partitioning and CNS penetration. |

Mechanistic Pathways & Metabolic Shielding

The primary advantage of the 4-fluoro substitution is the circumvention of Phase I metabolism. The diagram below illustrates the divergent metabolic fates of an unshielded amide versus our target bioisostere.

Fig 1: Comparative metabolic pathways showing CYP450 shielding by the 4-fluoro substitution.

Self-Validating Experimental Protocols

To rigorously validate the bioisosteric advantages of 4-fluoro-3-methylbenzene-1-carbothioamide, application scientists must employ self-validating assay systems. A protocol is only trustworthy if it isolates the specific variable being tested.

Fig 2: Step-by-step experimental workflow for validating thioamide bioisosteres in drug design.

Protocol A: Microsomal Stability & Reactive Metabolite Trapping

This protocol proves that the extended half-life is specifically due to the fluorine atom blocking CYP450 oxidation, rather than a general lack of enzymatic recognition.

Step 1: Parallel Incubation

Incubate 1 µM of 4-fluoro-3-methylbenzene-1-carbothioamide (Test) and 1 µM of 3-methylbenzamide (Control) in human liver microsomes (HLM, 1 mg/mL protein) fortified with 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

Step 2: Glutathione (GSH) Trapping

Add 5 mM GSH to the incubation mixture. Causality: Standard clearance assays only measure parent depletion. GSH acts as a nucleophilic trap, covalently binding to any reactive epoxides formed by CYP450 oxidation on the unfluorinated ring.

Step 3: LC-MS/MS Quantification

Quench the reaction at 0, 15, 30, and 60 minutes with cold acetonitrile. Analyze via LC-MS/MS.

Validation: Calculate the intrinsic clearance (

Protocol B: Permeability & H-Bond Donor Quantification

This protocol links the theoretical reduction in H-bond acceptor strength of the thioamide to empirical permeability gains.

Step 1: PAMPA (Parallel Artificial Membrane Permeability Assay)

Seed the test compound and its amide analog into the donor compartment of a PAMPA plate (pH 7.4). Incubate for 5 hours. Quantify the apparent permeability (

Conclusion

4-Fluoro-3-methylbenzene-1-carbothioamide is not just a structural curiosity; it is a highly engineered bioisosteric tool. By leveraging the unique H-bonding profile of the thioamide and the metabolic invulnerability of the 4-fluoro substitution, medicinal chemists can rescue lead compounds suffering from poor oral bioavailability or rapid Phase I clearance.

References

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents PubMed / National Institutes of Health (NIH) URL:[Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

The Role of Fluorine Substitution in 3-Methylbenzene-1-Carbothioamide Stability

This guide serves as a technical deep-dive into the structural and metabolic stabilization of 3-methylbenzene-1-carbothioamide (3-MBT) via fluorine substitution. It is designed for medicinal chemists and formulation scientists optimizing thioamide scaffolds for drug development.

Technical Whitepaper | Version 2.0

Executive Summary

Thioamides are potent isosteres of amides, offering unique hydrogen-bonding capabilities and altered lipophilicity. However, the 3-methylbenzene-1-carbothioamide scaffold faces two primary stability attrition vectors:

-

Metabolic Instability: Rapid S-oxygenation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

-

Solid-State Disorder: High susceptibility to crystal lattice disorder, complicating formulation.

Strategic fluorine substitution—specifically at the ortho (2,6) positions relative to the thioamide—acts as a "molecular anchor." It modulates the electron density of the thiocarbonyl sulfur (reducing oxidative clearance) and enforces conformational locking (suppressing lattice disorder). This guide details the mechanistic basis, synthesis, and validation protocols for these fluorinated analogs.

Mechanistic Impact of Fluorination[1][2]

Metabolic Stabilization (The Electronic Shield)

The primary metabolic clearance pathway for 3-MBT is the sequential oxidation of the sulfur atom.

-

Mechanism: FMOs nucleophilically attack the electron-rich sulfur of the thioamide.

-

Fluorine Effect: Introducing an electron-withdrawing group (EWG) like Fluorine on the phenyl ring reduces the electron density of the C=S bond (lowering the HOMO energy). This makes the sulfur a poorer nucleophile, significantly slowing the rate of S-oxygenation.

-

Regioselectivity:

-

2-Fluoro / 6-Fluoro (Ortho): Maximum impact due to inductive proximity and steric shielding of the sulfur atom.

-

4-Fluoro (Para): Moderate electronic effect; minimal steric protection.

-

Conformational & Solid-State Stability

Non-fluorinated thiobenzamides often exhibit rotational disorder in the crystal lattice due to the low barrier of rotation around the C(aryl)–C(thioamide) bond.

-

The "Ortho-F" Effect: Substitution at the 2-position creates a repulsive electrostatic interaction between the fluorine lone pairs and the thioamide sulfur (or attractive C-F···H-N interactions depending on conformation). This locks the molecule into a preferred planar conformation, suppressing crystal disorder and improving shelf-life stability.

Hydrolytic Stability Trade-off

While Fluorine improves metabolic stability, its electron-withdrawing nature renders the thiocarbonyl carbon more electrophilic, potentially accelerating chemical hydrolysis under alkaline conditions. However, the steric bulk of an ortho-fluorine effectively counteracts this by hindering the approach of water or hydroxide ions.

Metabolic Pathway Analysis

The following diagram illustrates the degradation pathway of 3-MBT and the specific blockade points introduced by fluorine substitution.

Caption: Figure 1. Metabolic degradation pathway of thiobenzamides. Fluorine substitution reduces electron density at the sulfur, inhibiting the initial rate-limiting S-oxygenation step.

Experimental Protocols

Synthesis of Fluorinated 3-Methylbenzene-1-carbothioamides

Objective: Synthesize 2-fluoro-3-methylbenzene-1-carbothioamide (Target A) from the corresponding nitrile.

Reagents:

-

2-Fluoro-3-methylbenzonitrile (1.0 eq)

-

Diethyl dithiophosphate (1.5 eq) or Lawesson’s Reagent

-

Water/Isopropanol mixture

Protocol:

-

Charge: Dissolve 2-fluoro-3-methylbenzonitrile (10 mmol) in isopropanol (20 mL).

-

Add Reagent: Add diethyl dithiophosphate (15 mmol) and water (2 mL).

-

Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to room temperature. Pour into ice water (100 mL).

-

Precipitate: The thioamide typically precipitates as a yellow solid. Filter and wash with cold water.

-

Recrystallization: Recrystallize from ethanol/water to ensure removal of phosphate byproducts.

Microsomal Stability Assay (Metabolic Validation)

Objective: Quantify the intrinsic clearance (

Workflow:

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

-

Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to initiate reaction.[1]

-

Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

-

Quench: Immediately add 150 µL ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion and S-oxide transition).

Data Analysis:

Plot ln(% remaining) vs. time. The slope

Comparative Stability Data (Reference)

The table below summarizes the impact of fluorine positioning on the physicochemical properties of the 3-methylbenzene-1-carbothioamide scaffold.

| Parameter | Unsubstituted (3-MBT) | 2-Fluoro-3-MBT (Ortho) | 4-Fluoro-3-MBT (Para) |

| Crystal Habit | Prone to disorder | Ordered (Locked) | Ordered |

| Metabolic | Low (< 15 min) | High (> 60 min) | Moderate (~30 min) |

| Hydrolytic Stability | High | Moderate (Steric protected) | Low (Electronic activation) |

| LogP | ~1.5 | ~1.7 | ~1.7 |

| H-Bond Donor | Strong | Modulated (Acidic NH) | Strong |

Experimental Workflow Visualization

Caption: Figure 2. Integrated workflow for the synthesis and stability profiling of fluorinated thioamides.

References

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Source: Crystal Growth & Design (ACS). URL:[Link]

-

Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide. Source: PubMed (NIH). URL:[Link]

-

Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides. Source: MDPI (Molecules). URL:[Link]

-

Thioamide N–C(S) Activation by Ground-State-Destabilization. Source: Chemical Science (RSC). URL:[Link]

-

Involvement of reactive oxygen species in the microsomal S-oxidation of thiobenzamide. Source: Experientia (Springer). URL:[Link]

Sources

4-fluoro-3-methylbenzene-1-carbothioamide SMILES string and InChIKey

Title: In-Depth Technical Guide: Structural Informatics, Mechanistic Rationale, and Synthetic Protocols for 4-Fluoro-3-methylbenzene-1-carbothioamide

Executive Summary

4-Fluoro-3-methylbenzene-1-carbothioamide (CAS 1016775-44-2) is a highly specialized fluorinated thioamide building block[1]. In modern drug discovery, thioamides are indispensable precursors for the synthesis of thiazole-containing active pharmaceutical ingredients (APIs), particularly via the Hantzsch thiazole synthesis[2]. This whitepaper provides a comprehensive technical analysis of its structural informatics, the mechanistic causality behind its substitution pattern, and self-validating protocols for its synthesis.

Chemical Identity & Structural Informatics

Accurate structural informatics are critical for computational modeling and compound registration. The presence of the carbothioamide group alongside a specific 4-fluoro-3-methyl substitution pattern defines its unique physicochemical properties[3].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 4-fluoro-3-methylbenzenecarbothioamide |

| CAS Registry Number | 1016775-44-2 |

| Molecular Formula | C8H8FNS |

| Molecular Weight | 169.22 g/mol |

| Canonical SMILES | Cc1cc(C(=S)N)ccc1F |

| InChIKey | GTDSYOIDNUFACN-UHFFFAOYSA-N |

Mechanistic Rationale in Drug Design

The architectural design of 4-fluoro-3-methylbenzene-1-carbothioamide is not arbitrary; each functional group serves a distinct mechanistic purpose in medicinal chemistry[4]:

-

The Thioamide Pharmacophore: The -C(=S)NH2 moiety acts as a potent bidentate hydrogen bond donor and acceptor. More importantly, it is the obligate nucleophile in the Hantzsch cyclization, allowing for the rapid construction of 2,4-disubstituted thiazole rings[2][4].

-

4-Fluoro Substitution: Fluorine substitution at the para position is a classic bioisosteric strategy to block cytochrome P450-mediated aromatic oxidation. The high electronegativity of fluorine also exerts an inductive pull (-I effect), which modulates the pKa of the thioamide and enhances the lipophilicity of the resulting API scaffold.

-

3-Methyl Substitution: The meta-methyl group introduces a steric bump and a hydrophobic anchor. This breaks the planar symmetry of the benzene ring (improving solubility profiles) and enhances binding affinity within lipophilic target pockets via van der Waals interactions.

Synthetic Methodology: Self-Validating Protocols

The conversion of nitriles to thioamides historically relied on highly toxic H2S gas under high pressure. Modern, self-validating protocols utilize aqueous ammonium sulfide ((NH4)2S) or sodium hydrosulfide (NaSH) to achieve high yields safely[4][5].

Protocol: Thionation of 4-Fluoro-3-methylbenzonitrile

Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it effectively co-solubilizes the lipophilic benzonitrile and the aqueous (NH4)2S, ensuring a homogeneous reaction mixture at elevated temperatures[4].

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, round-bottom flask with 4-fluoro-3-methylbenzonitrile (1.0 equivalent) and dissolve in anhydrous DMF (0.5 M concentration).

-

Reagent Addition: Slowly add a 20% aqueous solution of (NH4)2S (10.0 equivalents) dropwise at room temperature. Causality: Excess sulfide drives the equilibrium forward and compensates for any volatilization of H2S.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours under a nitrogen atmosphere[4].

-

Self-Validation Checkpoint 1 (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The product thioamide will exhibit a lower Rf value than the starting nitrile due to increased polarity and hydrogen bonding capacity.

-

Quenching & Precipitation: Cool the reaction to room temperature and pour it into 5 volumes of ice-cold distilled water. Self-Validation Checkpoint 2: A distinct precipitate should form immediately, as the thioamide is highly insoluble in cold water compared to the DMF/sulfide mixture.

-

Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake successively with 0.1 N HCl (to neutralize residual amines) and cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-fluoro-3-methylbenzene-1-carbothioamide as a crystalline solid.

Downstream Application: The Hantzsch Thiazole Synthesis

The primary utility of this compound is its downstream conversion into 2-(4-fluoro-3-methylphenyl)-thiazole derivatives. By reacting the thioamide with an α-haloketone (e.g., 2-bromo-1-phenylethanone) in refluxing ethanol, the thiazole core is rapidly assembled[4]. This workflow is critical for developing dimerization disruptors and other targeted therapeutics.

Fig 1: Experimental workflow from benzonitrile to thiazole API scaffold.

Analytical Characterization Signatures

To ensure scientific integrity, the synthesized batch must be validated against expected spectral signatures:

-

1H NMR (DMSO-d6): Expected signals include a sharp singlet at ~2.3 ppm (3H, Ar-CH3), multiplet resonances between 7.1–7.9 ppm (3H, aromatic protons), and two distinct broad singlets between 9.5–10.0 ppm (2H, -CSNH2). The non-equivalence of the NH2 protons is due to restricted rotation around the C-N partial double bond.

-

13C NMR: The thiocarbonyl (C=S) carbon will appear highly deshielded at ~195-200 ppm. The aromatic carbon attached to fluorine will show a large doublet splitting (1J_CF ~ 240 Hz) at ~160 ppm.

-

FT-IR: Characteristic N-H stretching bands at 3300 and 3150 cm⁻¹, and a strong C=S stretching vibration in the 1100–1400 cm⁻¹ region.

References

-

Revuelto, A., et al. "Efficient Dimerization Disruption of Leishmania infantum Trypanothione Reductase by Triazole-phenyl-thiazoles." Journal of Medicinal Chemistry, 2021. URL:[Link]

-

Taylor & Francis. "Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride." Synthetic Communications, 2006. URL:[Link]

-

Gauthier, J.Y., & Lebel, H. "A Remarkably Simple Conversion of Nitriles to Thioamides." Phosphorus, Sulfur, and Silicon, 1994. URL:[Link]

Sources

- 1. 1518433-44-7|2-Fluoro-3-methylbenzene-1-carbothioamide|BLD Pharm [bldpharm.com]

- 2. scribd.com [scribd.com]

- 3. kemcal.com [kemcal.com]

- 4. Efficient Dimerization Disruption of Leishmania infantum Trypanothione Reductase by Triazole-phenyl-thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Protocols for Hantzsch Thiazole Synthesis with Fluorinated Thioamides

Executive Summary & Strategic Analysis

The incorporation of fluoroalkyl groups, particularly the trifluoromethyl (

However, the synthesis of 2-fluoroalkylthiazoles via the classical Hantzsch reaction presents a specific mechanistic challenge: Nucleophilic Deactivation .

-

The Problem: In the standard Hantzsch mechanism, the sulfur atom of the thioamide acts as a nucleophile to displace the halide from the

-haloketone. The strong electron-withdrawing nature of the fluoroalkyl group (e.g., -

The Consequence: Standard protocols (e.g., room temperature stirring in ethanol) often result in stalled reactions, low yields, or the requirement for forcing conditions that degrade sensitive substrates.

-

The Solution: This guide provides optimized protocols that address this deactivation through:

-

Precursor Activation: Efficient synthesis of the electron-deficient thioamide using Lawesson’s Reagent.

-

Green Bromination: High-fidelity synthesis of

-haloketones using Pyridine Hydrobromide Perbromide to minimize side reactions. -

Energy Transfer Optimization: Utilization of Microwave Irradiation to overcome the activation energy barrier imposed by the

group.

-

Reaction Mechanism & Electronic Effects[1][2][3]

The following DOT diagram illustrates the Hantzsch pathway, highlighting the critical "Deactivated Nucleophile" step caused by the fluorinated group.

Caption: Mechanistic pathway of Hantzsch synthesis showing the rate-limiting nucleophilic attack due to electron withdrawal by the trifluoromethyl group.

Experimental Protocols

Protocol 1: Synthesis of Trifluorothioacetamide (Precursor)

Rationale: Trifluorothioacetamide is hygroscopic and unstable over long periods. Fresh preparation via thionation of trifluoroacetamide is recommended for consistent results. Lawesson's reagent is preferred over

Reagents:

-

2,2,2-Trifluoroacetamide (1.0 equiv)

-

Lawesson’s Reagent (0.6 equiv)

-

Toluene (Anhydrous)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

-

Addition: Charge the flask with 2,2,2-trifluoroacetamide (10 mmol, 1.13 g) and Lawesson’s Reagent (6 mmol, 2.42 g). Add anhydrous toluene (20 mL).

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The amide spot should disappear, and a new, less polar yellow spot (thioamide) should appear.

-

-

Workup: Cool to room temperature. The Lawesson’s byproduct often precipitates; filter this off to simplify purification. Concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue immediately via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

-

Note: Trifluorothioacetamide is volatile. Do not keep under high vacuum for extended periods.

-

-

Yield: Expect 70–85% of a yellow crystalline solid or oil.

Protocol 2: Green Synthesis of α-Bromoacetophenones

Rationale: Using elemental bromine (

Reagents:

-

Acetophenone derivative (1.0 equiv)

-

Pyridine Hydrobromide Perbromide (1.1 equiv)

-

Glacial Acetic Acid[1]

Procedure:

-

Dissolution: Dissolve the acetophenone (5 mmol) in glacial acetic acid (15 mL) in a RBF.

-

Addition: Add

(5.5 mmol, 1.76 g) in one portion. -

Reaction: Heat to

for 3 hours. -

Quench: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.[9]

-

Isolation: Filter the solid, wash copiously with water to remove pyridine salts and acetic acid. Dry in a vacuum desiccator.

-

Yield: Typically 80–95%.

Protocol 3: Microwave-Assisted Hantzsch Coupling (2-CF3 Thiazoles)

Rationale: Due to the low nucleophilicity of trifluorothioacetamide, thermal heating in ethanol can take 12–24 hours. Microwave irradiation significantly accelerates this bimolecular reaction, improving yield and purity by minimizing thermal decomposition of the thioamide.

Reagents:

-

Trifluorothioacetamide (from Protocol 1) (1.2 equiv)

- -Bromoacetophenone (from Protocol 2) (1.0 equiv)

-

Solvent: Ethanol (Absolute) or DMF (for highly insoluble substrates)

Workflow Diagram:

Caption: Optimized workflow for microwave-assisted synthesis of 2-trifluoromethylthiazoles.

Detailed Procedure:

-

Preparation: In a 10 mL microwave vial, add

-bromoacetophenone (1.0 mmol) and trifluorothioacetamide (1.2 mmol). -

Solvent: Add absolute ethanol (3 mL). Cap the vial and vortex to ensure suspension/dissolution.

-

Irradiation: Irradiate at

(dynamic power mode, max 150 W) for 15 minutes .-

Comparison: Conventional heating (reflux) requires 6–12 hours for the same conversion.

-

-

Workup:

-

Pour the reaction mixture into saturated aqueous

(10 mL) to neutralize the HBr byproduct. -

Observation: Evolution of

gas and precipitation of the thiazole.

-

-

Purification: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over-

Note: Many 2-CF3 thiazoles are volatile; avoid prolonged high-vacuum drying.

-

-

Characterization: 2-CF3 thiazoles show a characteristic quartet in

NMR around 150-160 ppm (

Data Summary & Optimization Table

The following table contrasts the efficiency of thermal vs. microwave protocols for fluorinated thioamides.

| Parameter | Method A: Thermal Reflux | Method B: Microwave Assisted |

| Solvent | Ethanol | Ethanol |

| Temperature | ||

| Time | 8 – 16 Hours | 10 – 20 Minutes |

| Yield (Avg) | 55 – 65% | 80 – 92% |

| Purity (Crude) | Moderate (Thioamide degradation) | High |

| Scalability | High (Gram to Kilo) | Low/Medium (Batch dependent) |

Troubleshooting Guide

-

Issue: Low Yield / Unreacted Haloketone.

-

Cause: Thioamide hydrolysis or evaporation before reaction.

-

Fix: Use 1.5 equivalents of thioamide. Switch solvent to TFE (2,2,2-Trifluoroethanol) which can stabilize the transition state, or DMF.

-

-

Issue: Product is an Oil / Difficult to Crystallize.

-

Cause: Presence of sulfur impurities from Lawesson's reagent.

-

Fix: Treat the crude ether solution with aqueous bleach (NaOCl) for 5 minutes (oxidizes sulfur impurities), then wash thoroughly.

-

-

Issue: Regioselectivity (4-CF3 vs 2-CF3).

-

Clarification: This protocol (Thioamide + Haloketone) yields 2-CF3 thiazoles. If 4-CF3 thiazoles are desired, you must reverse the components: use Thioacetamide + Trifluoro-beta-ketoester (or brominated derivative).

-

References

-

Lawesson's Reagent Protocol: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[6][10] Chemical Reviews, 106(12), 5225–5298. Link

-

Green Bromination Protocol: Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry, 18, 38. Link

-

Microwave Hantzsch Synthesis: Kabri, Y., et al. (2013). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry, 10, S2329-S2337. Link

-

General Hantzsch Mechanism: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. Link

-

Fluorinated Thioamide Preparation: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[11] Chemical Reviews, 103(1), 197–232. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | MDPI [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. CN102786440A - Preparation method of trifluoroacetamidine - Google Patents [patents.google.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Using 4-Fluoro-3-methylbenzene-1-carbothioamide as a Pharmaceutical Intermediate

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the 4-fluoro-3-methylbenzene-1-carbothioamide (CAS: 247192-33-0) scaffold represents a "privileged structure" for optimizing pharmacokinetics. This intermediate is primarily utilized to synthesize 2-arylthiazoles , a moiety ubiquitous in kinase inhibitors (e.g., Dasatinib), metabolic modulators (e.g., Febuxostat), and GPCR ligands.

The "Fluorine-Methyl" Synergism

The specific substitution pattern—fluorine at the para position and a methyl group at the meta position—offers a dual advantage in Lead Optimization:

-

Metabolic Blockade: The C-F bond at the para position blocks CYP450-mediated hydroxylation, a common metabolic soft spot in phenyl rings.

-

Conformational Locking: The meta-methyl group introduces steric bulk that can force the aryl ring out of coplanarity with the downstream heterocycle (e.g., thiazole), potentially improving selectivity for enzyme pockets (the "Magic Methyl" effect).

This guide details the handling, synthesis, and downstream application of this intermediate, focusing on the Hantzsch Thiazole Synthesis as the core workflow.

Material Science & Handling

Compound Identity:

-

IUPAC Name: 4-fluoro-3-methylbenzene-1-carbothioamide

-

Molecular Formula: C

H -

MW: 169.22 g/mol

-

Appearance: Yellow to off-white crystalline solid.

Stability & Storage:

-

Oxidation Sensitivity: Thioamides are susceptible to oxidative desulfurization to amides or formation of 1,2,4-thiadiazoles (via oxidative dimerization) upon prolonged exposure to air and light.

-

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Safety: Warning: Thioamides can release hydrogen sulfide (H

S) gas under acidic conditions or high heat. All reactions must be performed in a well-ventilated fume hood with H

Protocol 1: Synthesis of the Intermediate